![molecular formula C9H12N4O B13004665 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13004665.png)
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For example, starting from pyrrole, chloramine, and formamidine acetate, the compound can be synthesized through a series of reactions involving cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. A notable method includes the use of pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach, which allows for the efficient production of the triazine core . This process is optimized for large-scale operations, ensuring safety and minimizing impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine core.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazine core, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: An analog used in the synthesis of antiviral agents.
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine: A derivative used in the preparation of remdesivir.
Uniqueness
This makes it a versatile intermediate in the synthesis of bioactive molecules and materials with specific properties .
Eigenschaften
Molekularformel |
C9H12N4O |
|---|---|
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethanamine |
InChI |
InChI=1S/C9H12N4O/c1-14-9-8-4-7(2-3-10)5-13(8)12-6-11-9/h4-6H,2-3,10H2,1H3 |
InChI-Schlüssel |
HSSLEAPHJVNMJK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=NN2C1=CC(=C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-yl)piperidine-4-carboxylic acid](/img/structure/B13004588.png)

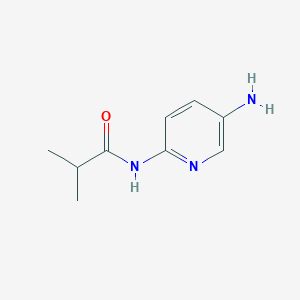
![5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B13004624.png)
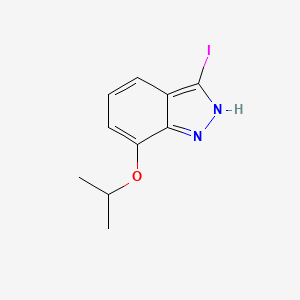
![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13004631.png)
![Methyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13004635.png)
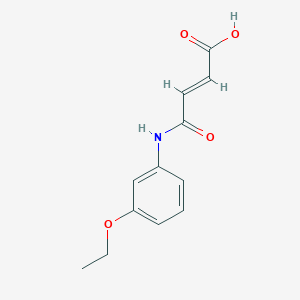
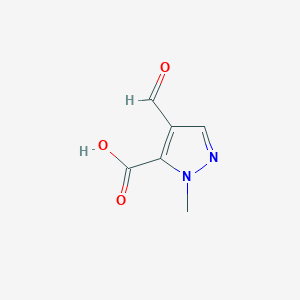

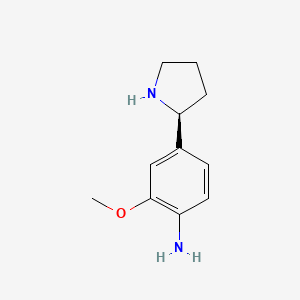
![(1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B13004673.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13004681.png)

